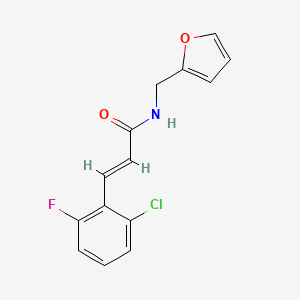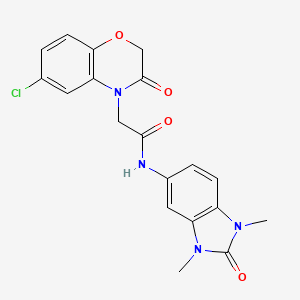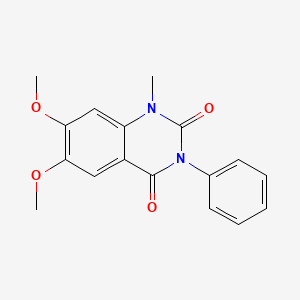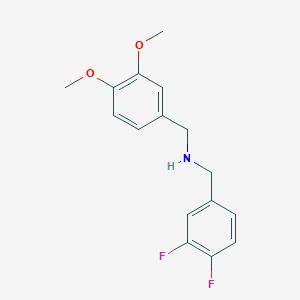![molecular formula C14H13N3O2S B5695153 2-phenoxy-N-[(3-pyridinylamino)carbonothioyl]acetamide](/img/structure/B5695153.png)
2-phenoxy-N-[(3-pyridinylamino)carbonothioyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenoxy-N-[(3-pyridinylamino)carbonothioyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is commonly referred to as PACT and has been studied for its potential use as an antitumor agent, as well as its ability to inhibit certain enzymes and proteins in the body.
Wirkmechanismus
The mechanism of action of PACT is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. Inhibition of carbonic anhydrase by PACT may lead to a decrease in pH levels in cancer cells, which can inhibit their growth and induce apoptosis. PACT may also inhibit other enzymes and proteins involved in cell signaling and proliferation, leading to its antitumor effects.
Biochemical and Physiological Effects
PACT has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that PACT can induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit the activity of certain enzymes and proteins in the body. In vivo studies have shown that PACT can inhibit tumor growth and metastasis in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PACT in lab experiments is its potential as an antitumor agent. PACT has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further study. However, one limitation of using PACT in lab experiments is its potential toxicity. PACT has been shown to have cytotoxic effects on normal cells, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for the study of PACT. One area of research could be the development of PACT derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Another area of research could be the investigation of PACT as a potential treatment for other diseases, such as autoimmune disorders and infectious diseases. Finally, further studies are needed to fully understand the mechanism of action of PACT and its potential applications in the field of cancer research.
Synthesemethoden
PACT can be synthesized through a multi-step process that involves the reaction of 3-aminopyridine with carbon disulfide to form 3-pyridinecarbonothioylamine. This intermediate compound is then reacted with 2-chloroacetylphenol to form PACT. The final product is purified through recrystallization and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
PACT has been studied extensively for its potential use as an antitumor agent. In vitro studies have shown that PACT can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. PACT has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its antitumor properties, PACT has also been studied for its ability to inhibit certain enzymes and proteins in the body, including carbonic anhydrase, which is involved in the regulation of pH in the body.
Eigenschaften
IUPAC Name |
2-phenoxy-N-(pyridin-3-ylcarbamothioyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c18-13(10-19-12-6-2-1-3-7-12)17-14(20)16-11-5-4-8-15-9-11/h1-9H,10H2,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRAXQXUGNXVQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(pyridin-3-ylcarbamothioyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B5695089.png)
![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-4-isobutylbenzenesulfonohydrazide](/img/structure/B5695094.png)

![4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5695114.png)




![2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5695143.png)

![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline](/img/structure/B5695151.png)

![N-1,3-benzodioxol-5-yl-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5695167.png)